Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Description
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a cyclobutane-derived small molecule characterized by a carboxylate ester group, an aminomethyl substituent, and a propyl side chain. Cyclobutane scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability. This compound’s structure combines a strained four-membered ring with functional groups that enable interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-8-5-10(6-8,7-11)9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChI Key |
RBNJJFUPCOPWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Core Synthesis
Cyclobutane rings substituted with carboxylic acid or ester groups are commonly synthesized via:
- Cycloaddition reactions , such as [2+2] cycloadditions of alkenes or enamine cycloadditions with electrophilic olefins (e.g., acrylonitrile or acrylic esters). This method is well-documented for amino-substituted cyclobutane carboxylic acids.
- Ring contraction or ring expansion of larger or smaller carbocycles.
- Functionalization of existing cyclobutane-1-carboxylic acid derivatives .
Aminomethyl Group Introduction
The aminomethyl substituent at the 1-position is typically introduced by:
- Nucleophilic substitution on a suitable leaving group precursor (e.g., halomethyl or tosylmethyl derivatives) with ammonia or amines.
- Reduction of azidomethyl intermediates formed by azide substitution on halomethyl precursors, followed by catalytic hydrogenation to yield the aminomethyl group.
- Gabriel synthesis or Curtius rearrangement methods to install amino groups on cyclobutane carboxylic acid derivatives.
Esterification to Form the Methyl Ester
The carboxylic acid group at the 1-position is converted to the methyl ester by:
- Fischer esterification : Treatment of the carboxylic acid with methanol under acidic conditions.
- Use of methylating agents such as diazomethane or methyl iodide in the presence of base.
- Direct esterification of acid chlorides formed from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.
Representative Synthetic Route (Inferred from Literature)
Detailed Notes on Key Reactions
Curtius Rearrangement for Amino Acid Derivatives
Azide Reduction to Aminomethyl
Ester Formation via Acid Chlorides
- Carboxylic acids are converted to acid chlorides using thionyl chloride or oxalyl chloride in solvents like toluene or dichloromethane.
- Subsequent reaction with methanol affords the methyl ester.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Features a methylamino group instead of an aminomethyl substituent and lacks the propyl side chain.
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate, yielding an 80% isolated product .
- Physicochemical Data: ¹H-NMR (DMSO-D6): δ 9.10 (2H, brs), 7.48 (2H, d, J = 7.9 Hz), 7.12 (2H, d, J = 7.9 Hz), 3.82 (3H, s) .
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate Hydrochloride
- Structure: Contains difluoro substituents at the 3-position and an aminomethyl group, but lacks the propyl chain.
- Physicochemical Data: Molecular Weight: 215.6 g/mol. Formula: C₇H₁₂ClF₂NO₂ .
- The difluoro substitution enhances electronegativity and may influence binding interactions compared to the propyl-substituted analog .
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring instead of cyclobutane, with a methylamino group.
- Relevance : The five-membered ring reduces ring strain but increases conformational flexibility, which may lower target selectivity compared to cyclobutane derivatives .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: Cyclobutane derivatives with aminomethyl groups often require multi-step syntheses, as seen in the preparation of the difluoro analog . The propyl-substituted compound likely demands similar complexity.
- Biological Relevance: Aminomethyl and propyl groups may enhance interactions with hydrophobic binding pockets, as observed in protease inhibitors and GPCR-targeting drugs. The difluoro analog’s electronegative profile suggests utility in targeting polar active sites .
- Stability : Cyclobutane rings confer metabolic stability over larger rings, but the propyl chain could increase susceptibility to oxidative metabolism compared to fluorine-substituted analogs .
Notes
- Data Limitations: Direct experimental data on this compound are scarce; comparisons rely on structural analogs.
- Safety and Handling : While specific safety data for this compound are unavailable, related cyclobutane derivatives (e.g., hydrochlorides) typically require standard lab precautions, including glove boxes and ventilation .
Biological Activity
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (also referred to as AACB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is classified as an aminocyclobutane derivative. Its structure includes a cyclobutane ring with an amino group and a carboxylate ester, which contributes to its unique biological profile.
- Molecular Formula : C10H17NO2
- Molar Mass : Approximately 185.25 g/mol
Antitumor Activity
Research indicates that AACB derivatives exhibit low toxicity and possess antitumor properties. Specifically, they act as inhibitors of tumor growth, possibly through the modulation of neurotransmitter systems involved in cancer progression .
Neurotropic Effects
Studies have shown that AACB compounds can function as selective antagonists of N-methyl-D-aspartic acid (NMDA) receptors. This action suggests potential applications in neuropharmacology, particularly in conditions where NMDA receptor overactivity is implicated, such as neurodegenerative diseases .
Analgesic Properties
AACB derivatives have been investigated for their analgesic effects. The structural features of these compounds allow them to interact with pain pathways, providing insights into their mechanism as potential pain relievers .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Cyclobutane Ring : Utilizing cyclobutane precursors through ring-opening reactions.
- Introduction of Amino Group : Achieved via nucleophilic substitution methods.
- Esterification : The carboxylic acid group is converted into an ester using alcohols under acidic conditions.
Case Study 1: Antitumor Efficacy
In a study published in Russian Chemical Reviews, AACB derivatives were tested for their ability to inhibit the growth of various tumor cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Applications
A separate investigation assessed the neurotropic activity of AACB compounds through behavioral assays in rodent models. The findings indicated that these compounds could improve cognitive functions by modulating NMDA receptor activity, suggesting their utility in treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | Structure | Lacks propyl group; simpler structure |
| Cyclobutanecarboxylic acid | Structure | No amino group; serves as a precursor |
| 3-Aminocyclobutanecarboxylic acid | Structure | Directly related to amino acids; potential therapeutic use |
Q & A
Q. Q1: What are the common synthetic routes for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via cycloaddition reactions or functional group transformations. For example, cyclobutane ring formation can be achieved through [2+2] photocycloaddition, followed by esterification using methyl chloroformate. A key intermediate, such as 3-propylcyclobutane-1-carboxylic acid, is functionalized with an aminomethyl group via reductive amination . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity is confirmed using HPLC (>98%) and characterized via -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to validate the molecular structure .
Advanced Reaction Optimization
Q. Q2: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
Methodological Answer: Optimization requires systematic variation of parameters:
- Temperature: Lower temperatures (0–5°C) during cycloaddition reduce side reactions.
- Catalysts: Lewis acids like BF-EtO enhance regioselectivity in aminomethylation .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reaction rates for esterification steps.
Yield improvements (from 60% to 85%) are tracked via LC-MS, and regioselectivity is confirmed by -NMR coupling constants (e.g., vicinal protons on the cyclobutane ring) .
Structural and Electronic Analysis
Q. Q3: What computational methods are used to predict the compound’s reactivity and conformational stability?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the cyclobutane ring’s puckered conformation and electron distribution. Key findings:
- The aminomethyl group adopts an equatorial position, minimizing steric hindrance with the propyl substituent.
- NBO analysis reveals hyperconjugation between the ester carbonyl and aminomethyl groups, stabilizing the structure .
Experimental validation uses X-ray crystallography to compare bond angles (e.g., C-C-C angles ~88° in the cyclobutane ring) .
Biological Activity and Mechanism
Q. Q4: How does the compound interact with biological targets, and what assays are used to quantify its activity?
Methodological Answer: The aminomethyl group facilitates hydrogen bonding with enzyme active sites (e.g., proteases or kinases). Binding affinity is quantified via:
- Surface Plasmon Resonance (SPR): Measures real-time interaction kinetics ( values in µM range).
- Fluorescence Polarization: Competes with fluorescent probes for target binding .
For example, IC values in kinase inhibition assays are determined using ADP-Glo™ kits, with dose-response curves analyzed via GraphPad Prism .
Contradictory Data Resolution
Q. Q5: How can researchers resolve inconsistencies in reported physical properties (e.g., solubility, melting point)?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Thermogravimetric Analysis (TGA): Identifies solvent residues affecting melting points.
- Powder X-Ray Diffraction (PXRD): Differentiates crystalline polymorphs.
For solubility, shake-flask experiments in buffered solutions (pH 1–7.4) with UV-Vis quantification are standardized .
Retrosynthetic and AI-Driven Synthesis Planning
Q. Q6: What computational tools enable efficient retrosynthetic planning for derivatives of this compound?
Methodological Answer: AI platforms like Pistachio or Reaxys use transformer-based models to propose synthetic routes. For example:
- One-step synthesis: Methyl esterification of 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid predicted with 92% feasibility.
- Route optimization: Prioritizes steps with >80% yield and minimal protecting groups.
Validation involves comparing predicted -NMR shifts (<0.1 ppm deviation) with experimental data .
Analytical Method Development
Q. Q7: What advanced spectroscopic techniques are critical for characterizing degradation products?
Methodological Answer:
- LC-MS/MS: Identifies hydrolytic degradation products (e.g., free carboxylic acid from ester cleavage).
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations in oxidized derivatives.
Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics using Arrhenius plots .
Comparative Structure-Activity Relationships (SAR)
Q. Q8: How do structural modifications (e.g., substituent chain length) impact biological activity?
Methodological Answer: SAR studies compare analogs with varying alkyl chains (e.g., ethyl vs. propyl):
- Propyl group: Enhances lipophilicity (clogP +0.5), improving membrane permeability (PAMPA assay).
- Aminomethyl position: Para-substitution on the cyclobutane ring increases target affinity 3-fold.
Data is modeled using QSAR software (e.g., MOE) with descriptors like polar surface area and H-bond donors .
Environmental and Safety Profiling
Q. Q9: What protocols assess the compound’s environmental toxicity and handling safety?
Methodological Answer:
- Ecotoxicity: Daphnia magna acute toxicity tests (48h LC) and Ames test for mutagenicity.
- Safety: NFPA ratings for flammability (e.g., flash point >150°C via Pensky-Martens test) and SDS-compliant storage (2–8°C under argon) .
Data Reproducibility and Cross-Validation
Q. Q10: How can independent labs validate synthetic and bioactivity data for this compound?
Methodological Answer: Reproducibility requires:
- Detailed synthetic protocols: Exact equivalents (e.g., “1.2 eq” vs. molar ratios) and reaction monitoring (TLC R values).
- Reference standards: Certified NMR spectra (e.g., deposited in PubChem) for cross-lab comparison.
Collaborative studies using blinded samples and inter-lab Z’-factor scores (>0.5) ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
